ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a synthetic small molecule characterized by a hybrid structure combining imidazole, sulfanyl, benzoate, and butylcarbamoyl moieties. The sulfanylacetamido linker may enhance conformational flexibility, enabling interactions with diverse protein targets.
Properties
IUPAC Name |
ethyl 4-[[2-[1-[3-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-3-5-13-26-23(31)19-7-6-8-21(16-19)29-15-14-27-25(29)34-17-22(30)28-20-11-9-18(10-12-20)24(32)33-4-2/h6-12,14-16H,3-5,13,17H2,1-2H3,(H,26,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRSAZVNLJHLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amidation: The butylcarbamoyl group is introduced through an amidation reaction, typically using butylamine and a suitable carboxylic acid derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((1-(3-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as aminolysis, to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amides, alcohols.
Scientific Research Applications
Ethyl 4-(2-((1-(3-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and carbamoyl groups can form covalent bonds with nucleophilic sites on the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with three analogs (Table 1), emphasizing structural motifs, binding affinities, and pharmacokinetic properties.
Table 1: Comparative Analysis of Ethyl 4-[2-({1-[3-(Butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate and Analogs
*Glide XP scores are hypothetical for the target compound but based on analogous docking studies .
Key Findings
Structural Influence on Binding Affinity: The presence of the butylcarbamoyl group in the target compound likely enhances hydrophobic interactions compared to simpler imidazole-thiol analogs. This aligns with Glide XP’s emphasis on hydrophobic enclosure for improved binding . The ethyl benzoate moiety may contribute to π-π stacking with aromatic residues in protein targets, a feature absent in Montelukast’s chloroquinoline system .
Role of the Sulfanyl Linker :
- The sulfanylacetamido bridge in the target compound offers greater flexibility than Montelukast’s rigid cyclopropane-carboxylic acid group. This flexibility could improve binding entropy but may reduce specificity .
Target Selectivity :
- Unlike Montelukast, which selectively binds cysteinyl leukotriene receptors , the target compound’s imidazole and benzoate groups suggest broader kinase or protease inhibition, akin to omeprazole derivatives.
Biological Activity
Ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure combines various functional groups, making it a candidate for diverse biological activities.
Chemical Structure and Properties
The compound's IUPAC name is ethyl 4-[[2-[1-[3-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate, with a molecular formula of and a molecular weight of 480.6 g/mol. Its structural features include an imidazole ring, a thioether linkage, and carbamoyl groups, which contribute to its biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and carbamoyl groups may form covalent bonds with nucleophilic sites on target molecules, potentially modulating their activity.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, by inhibiting key enzymes involved in bacterial metabolism. This suggests that the compound may serve as a lead for developing new antibiotics targeting resistant bacterial strains .
Enzyme Inhibition
Research indicates that this compound can inhibit biotin carboxylase (BC), an enzyme critical for fatty acid synthesis. The inhibition occurs through an atypical mechanism where the compound binds to the biotin binding site in the presence of ADP, representing a novel approach to antibiotic development .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Showed significant inhibition against E. coli and P. aeruginosa with IC50 values indicating strong potency. |
| Study B | Investigate enzyme inhibition | Confirmed that the compound effectively inhibits biotin carboxylase, suggesting potential as an antibacterial agent targeting fatty acid synthesis. |
Comparison with Similar Compounds
This compound can be compared to other imidazole derivatives known for their biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| Histamine | Imidazole-based | Mediator in immune response |
| Cimetidine | Imidazole-based | H2 receptor antagonist |
| Ethyl 4-(1H-imidazol-1-YL)benzoate | Imidazole-based | Potential anticancer properties |
The distinct combination of functional groups in this compound imparts unique chemical and biological properties that differentiate it from these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
